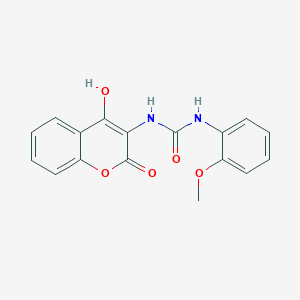![molecular formula C23H42N2O4 B11439366 methyl N-[(4-pentylcyclohexyl)carbonyl]valylvalinate](/img/structure/B11439366.png)
methyl N-[(4-pentylcyclohexyl)carbonyl]valylvalinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-[(4-pentylcyclohexyl)carbonyl]valylvalinate is a complex organic compound with the molecular formula C23H42N2O4 This compound is characterized by its unique structure, which includes a cyclohexyl ring substituted with a pentyl group and a valylvalinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(4-pentylcyclohexyl)carbonyl]valylvalinate typically involves multiple steps, starting with the preparation of the cyclohexyl ring substituted with a pentyl group. This can be achieved through a series of reactions including alkylation and cyclization. The valylvalinate moiety is then introduced through peptide coupling reactions, which often require the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and large-scale reactors can facilitate the production process. Additionally, purification techniques such as chromatography and crystallization are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[(4-pentylcyclohexyl)carbonyl]valylvalinate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbonyl carbon, using reagents such as Grignard reagents or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Grignard reagents in dry ether or tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl N-[(4-pentylcyclohexyl)carbonyl]valylvalinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl N-[(4-pentylcyclohexyl)carbonyl]valylvalinate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl N-[(4-propylcyclohexyl)carbonyl]valylvalinate: Similar structure but with a propyl group instead of a pentyl group.
Methyl N-[(4S)-5-({N-[(benzyloxy)carbonyl]alanyl}amino)-4-hydroxy-6-phenylhexanoyl]valylvalinate: Contains additional functional groups and a more complex structure.
Uniqueness
Methyl N-[(4-pentylcyclohexyl)carbonyl]valylvalinate is unique due to its specific substitution pattern and the presence of the valylvalinate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C23H42N2O4 |
|---|---|
Molecular Weight |
410.6 g/mol |
IUPAC Name |
methyl 3-methyl-2-[[3-methyl-2-[(4-pentylcyclohexanecarbonyl)amino]butanoyl]amino]butanoate |
InChI |
InChI=1S/C23H42N2O4/c1-7-8-9-10-17-11-13-18(14-12-17)21(26)24-19(15(2)3)22(27)25-20(16(4)5)23(28)29-6/h15-20H,7-14H2,1-6H3,(H,24,26)(H,25,27) |
InChI Key |
ZWOQQHODBSVMBL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CCC(CC1)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,3-benzodioxol-5-yl)-6-chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11439291.png)
![Methyl 3-({[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonothioyl}amino)thiophene-2-carboxylate](/img/structure/B11439304.png)
![5-[(2-Chlorobenzyl)thio]-4-[(4-chlorophenyl)sulfonyl]-2-thien-2-yl-1,3-oxazole](/img/structure/B11439307.png)
![2-({2-(2-Furyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}thio)-1-phenylethanone](/img/structure/B11439312.png)
![2-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11439314.png)
![N-(2-methoxyphenyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B11439317.png)
![5-(4-fluorophenyl)-8,8-dimethyl-2-[(2-methylpropyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11439319.png)
![6-chloro-N-(4-methylphenyl)-2-(pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11439321.png)
![Cyclohexyl 4-[5-bromo-2-(difluoromethoxy)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11439336.png)
![Dimethyl 2-{[(2-ethylpiperidin-1-yl)carbonothioyl]amino}benzene-1,4-dicarboxylate](/img/structure/B11439342.png)
![3-(4-ethylphenyl)-8-(2-fluorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11439344.png)
![Cyclohexyl 4-[5-chloro-2-(difluoromethoxy)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11439345.png)
![8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11439350.png)

